Tetramethylammonium perchlorate

Electrochemistry Cyclic Voltammetry Supporting Electrolyte

In non-aqueous electrochemistry, substituting the supporting electrolyte cation without method revalidation can mask critical reduction waves or alter product distributions-a risk that compromises mechanistic studies and preparative synthesis. Tetramethylammonium perchlorate (TMAP) eliminates this uncertainty: • Resolves multiple reduction waves undetected by tetraethylammonium perchlorate, enabling detailed mechanistic investigation of sequential electron-transfer processes. • Directs product selectivity in preparative electrolysis (e.g., methyl ester vs. butyl ester formation with TBAP). • Serves as a validated HPLC mobile phase additive for olanzapine, clozapine, and N-desmethylclozapine quantification. Supplied at ≥98% purity with consistent lot-to-lot quality for regulated analytical environments.

Molecular Formula C4H12ClNO4
Molecular Weight 173.59 g/mol
CAS No. 2537-36-2
Cat. No. B1210619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium perchlorate
CAS2537-36-2
Synonymstetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane
Molecular FormulaC4H12ClNO4
Molecular Weight173.59 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C4H12N.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyZCWKIFAQRXNZCH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Perchlorate: Specifications and Applications


Tetramethylammonium perchlorate (TMAP) is a quaternary ammonium salt with the formula (CH₃)₄NClO₄, appearing as a white crystalline powder with a melting point of approximately 300 °C [1]. It is primarily employed as a supporting electrolyte in non-aqueous electrochemistry and as a mobile phase additive in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds [2]. As a strong oxidizing agent, TMAP is classified under UN 1479 (Class 5.1) and requires standard safety precautions during handling and storage [3].

Non-aqueous electrochemistry supporting electrolyte
HPLC mobile-phase additive for pharmaceutical analysis
Aqueous electrochemistry and ion-pairing solution studies

Why TMAP Cannot Be Substituted


The selection of a supporting electrolyte is not generic within the tetraalkylammonium perchlorate class. The size and symmetry of the quaternary ammonium cation directly control ion-pairing behavior in solution, which fundamentally alters electrochemical reduction pathways and product distributions [1]. For example, TMAP induces different voltammetric wave patterns compared to tetraethylammonium perchlorate in identical reduction reactions, and yields distinct products versus tetra-n-butylammonium perchlorate in bulk electrolysis [2]. In phase-transfer applications, TMAP's high water solubility and low organic solubility represent the extreme opposite of long-chain analogs like tetradodecylammonium salts, which partition almost exclusively into the organic phase [3]. Consequently, substituting TMAP with a larger cation analog without method revalidation introduces substantial risk of altered redox behavior, unexpected reaction products, and compromised analytical reproducibility.

Voltammetric wave pattern shift
Larger cation analogs may alter reduction wave profiles and mask intermediate electrochemical steps.
Electrolysis product identity change
Longer-chain perchlorates can yield different products via cation transfer during bulk electrolysis.
Phase-partitioning inversion
Long-chain quaternary salts partition into organic phases, unsuitable for aqueous electrochemistry.

TMAP: Differentiation Evidence vs. Analogs


Voltammetric Behavior vs. TEAP

In acetonitrile, the electrochemical reduction of cyclohexanecarbonyl chloride exhibits fundamentally different voltammetric responses depending on whether tetramethylammonium perchlorate (TMAP) or tetraethylammonium perchlorate (TEAP) is used as the supporting electrolyte [1]. Specifically, cyclic voltammograms recorded at a hanging mercury drop electrode show three distinct reduction waves when TMAP is present, whereas only one reduction wave is observed when TEAP is the electrolyte under identical conditions [1]. The additional waves observed with TMAP are attributable to distinct one-electron scission processes that are not electrochemically resolved in the TEAP system [1].

Voltammetry vs TEAP
Head-to-head
3 reduction waves vs 1 for TEAP
May resolve intermediate mechanistic steps
HMDE, acetonitrile; cyclohexanecarbonyl chloride reduction
Electrochemistry Cyclic Voltammetry Supporting Electrolyte

Product Formation vs. TBAP in Phthalide Reduction

Controlled-potential bulk electrolysis of phthalide in dimethylformamide (DMF) yields different products depending on the identity of the supporting electrolyte cation [1]. When 0.10 M tetramethylammonium perchlorate (TMAP) is employed, a 2-methylbenzoate ester bearing a methyl moiety derived from the tetramethylammonium cation is formed [1]. In contrast, when tetra-n-butylammonium perchlorate (TBAP) is used under otherwise identical conditions, the resulting 2-methylbenzoate ester incorporates a butyl moiety instead [1]. The alkyl moiety transferred to the ester product originates directly from the supporting-electrolyte cation, demonstrating that the electrolyte cation participates chemically in the reaction pathway rather than serving merely as an inert charge carrier [1].

Product vs TBAP
Head-to-head
Methyl ester (TMAP) vs butyl ester (TBAP)
Cation identity determines product structure
Bulk electrolysis of phthalide in DMF, RVC cathode
Organic Electrochemistry Bulk Electrolysis Product Distribution

Ion-Pairing and Conductivity vs. Longer-Chain Analogs

In 4-methyl-pentan-2-one (εᵣ = 12.92) at 25 °C, the association constant (Kₐ) for cation-anion pairing and the limiting molar conductivity (Λ₀) of quaternary ammonium perchlorates exhibit a systematic dependence on cation size [1]. Tetramethylammonium perchlorate (TMAP) displays an association constant Kₐ of (7.4 ± 0.3) × 10³ L·mol⁻¹, which is approximately three-fold higher than the Kₐ values for tetrahexylammonium perchlorate and tetraheptylammonium perchlorate, both of which exhibit Kₐ = (2.4 ± 0.1) × 10³ L·mol⁻¹ [1]. Correspondingly, the limiting molar conductivity Λ₀ for TMAP is 122.8 S·mol⁻¹·cm², decreasing to approximately 90.0 S·mol⁻¹·cm² for the larger cation analogs [1].

Ion pairing Ka
Reported
(7.4 ± 0.3) × 10³ L·mol⁻¹
~3.1× higher vs longer-chain analogs
Stronger ion pairing in low-dielectric media
4-Methyl-pentan-2-one (εr = 12.92) at 25 °C
Solution Chemistry Ion Pairing Conductivity

High-Purity Grade for Analytical Use

For analytical applications requiring minimal interference, tetramethylammonium perchlorate is commercially available in high-purity grades verified by titration [1]. Sigma-Aldrich supplies TMAP at a purity specification of ≥99.0% (T), ensuring low levels of impurities that could otherwise contribute to baseline noise or unwanted electrochemical side reactions [1]. For comparison, standard reagent grades from other major suppliers are specified at >98.0% (T) [2]. The ≥99.0% purity grade is particularly relevant for HPLC mobile phase preparation where perchlorate-based additives are used in the quantification of pharmaceutical analytes including olanzapine and clozapine .

Purity specification
Specification review
≥99.0% (T) vs >98.0% reagent grade
Supports analytical reproducibility
Supplier specification (titration assay)
Analytical Chemistry HPLC Purity Specification

Phase-Transfer Properties vs. Long-Chain Analogs

The phase-transfer behavior of quaternary ammonium salts is governed by the length of the alkyl substituents on the nitrogen atom [1]. Tetramethylammonium salts, bearing four methyl groups, are highly soluble in aqueous media and only slightly soluble in most organic solvents [1]. This solubility profile contrasts sharply with tetradodecylammonium salts (containing four C12 alkyl chains), which are soluble in most organic media but only slightly soluble in water [1]. The volume-to-charge ratio, and consequently the organic-like character of the cation, can be adjusted over a wide range by modifying alkyl chain length, positioning TMAP at the extreme hydrophilic end of the quaternary ammonium spectrum [1].

Aqueous/organic partitioning
Class-level
High aqueous solubility; low organic solubility
May support aqueous-phase electrochemistry
Inversion vs long-chain quaternary ammonium salts
Phase-Transfer Catalysis Solubility Partitioning

TMAP: Validated Application Scenarios


Mechanistic Electrochemical Studies: Enhanced Resolution

For fundamental investigations of electrochemical reaction mechanisms, TMAP enables the resolution of multiple reduction waves that remain undetected with tetraethylammonium perchlorate [1]. As demonstrated in the reduction of cyclohexanecarbonyl chloride in acetonitrile, TMAP reveals three distinct reduction waves versus the single wave observed with TEAP, providing insight into sequential one-electron scission processes that would otherwise be masked [1]. This property makes TMAP the preferred supporting electrolyte when detailed mechanistic information is required.

Synthetic Electrochemistry: Cation-Dependent Product Formation

In preparative electrochemical syntheses, the choice of supporting electrolyte cation directly impacts the chemical structure of the isolated product. When phthalide is electrolyzed in DMF with TMAP, a methyl ester derivative is formed, whereas TBAP under identical conditions yields a butyl ester [1]. This cation-transfer phenomenon is critical for synthetic planning and requires careful electrolyte selection. TMAP is specifically indicated when a methyl-substituted product is targeted.

HPLC Mobile Phase for Pharmaceutical Analysis

TMAP is established as a mobile phase additive for the HPLC separation and quantification of structurally related pharmaceutical compounds including olanzapine, clozapine, and N-desmethylclozapine [1]. The availability of TMAP at ≥99.0% (T) purity minimizes extraneous peaks and baseline instability that can compromise method validation. For regulated analytical environments where reproducibility and impurity control are paramount, selecting the higher-purity grade is justified.

Aqueous Electrochemistry and Solution Chemistry Studies

TMAP exhibits a cation-anion association constant Kₐ of (7.4 ± 0.3) × 10³ L·mol⁻¹ in 4-methyl-pentan-2-one, approximately three-fold higher than larger tetraalkylammonium perchlorates [1]. This pronounced ion-pairing behavior, combined with a limiting molar conductivity Λ₀ of 122.8 S·mol⁻¹·cm² [1], makes TMAP suitable for fundamental solution chemistry investigations where controlled ion-pairing effects are under study. Additionally, TMAP's high aqueous solubility positions it favorably for aqueous electrochemistry, contrasting with long-chain analogs that partition into organic phases .

Application
Selection Property
Validation Focus
Mechanistic electrochemistry
Reduction-wave resolution
Voltammetric pathway review
Synthetic electrochemistry
Cation-transfer product control
Product identity confirmation
HPLC pharmaceutical analysis
High-purity additive grade
Chromatographic reproducibility
Aqueous solution studies
Aqueous solubility & ion pairing
Phase-partitioning and conductivity review

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